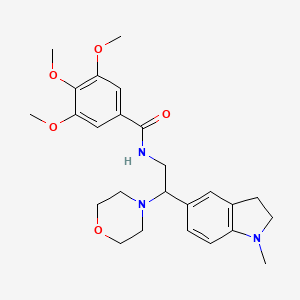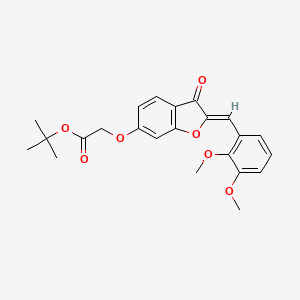![molecular formula C18H16N6O2 B2434293 1-méthyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-1H-indazole-3-carboxamide CAS No. 2034505-46-7](/img/structure/B2434293.png)
1-méthyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)éthyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a complex organic compound often used in advanced chemical research and various applications in biology and medicine. The compound's unique structure involves an indazole ring bonded to a carboxamide group and a benzo-1,2,3-triazine moiety, making it a molecule of significant interest in the study of pharmaceuticals and biochemical processes.
Applications De Recherche Scientifique
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide has diverse applications in several scientific fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biochemical pathways, particularly those involving signaling and regulation.
Medicine: Explored for its possible pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst or reagent in chemical processes.
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in memory and learning . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.
Pharmacokinetics
The compound’s effectiveness against ache and buche suggests that it is likely to have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, potentially improving cognitive function. The cellular effects would include changes in neuronal activity due to altered neurotransmitter levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis.
Initial steps include the formation of the indazole ring, usually through a Fischer indole synthesis.
The final product is obtained by acylation of the indazole nitrogen with the carboxamide group using suitable coupling reagents like N,N’-diisopropylcarbodiimide (DIC) in the presence of an organic base.
Industrial Production Methods:
Industrially, this compound may be produced using a similar multi-step synthesis on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
This process typically involves batch or continuous flow reactors where temperature, pressure, and pH are meticulously regulated.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the benzo[d][1,2,3]triazin-3(4H)-yl ring, producing various oxidized derivatives.
Reduction: Reduction can lead to the formation of different reduced products, particularly targeting the carbonyl groups within the structure.
Substitution: The presence of nitrogen and oxygen atoms allows for nucleophilic substitution reactions, particularly at the indazole and triazinyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
The primary products of these reactions vary depending on the reactants and conditions but typically include various derivatives of the original structure with altered functional groups.
Comparaison Avec Des Composés Similaires
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Lacks the methyl group, possibly leading to different chemical and biological properties.
1-methyl-N-(2-(4-hydroxybenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Has a hydroxy group instead of an oxo group, altering its reactivity.
1-methyl-N-(2-(4-amino benzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide:
There you have it—a comprehensive overview of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide
Propriétés
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-23-15-9-5-3-7-13(15)16(21-23)17(25)19-10-11-24-18(26)12-6-2-4-8-14(12)20-22-24/h2-9H,10-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUZBWHMDXGKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)

![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)
